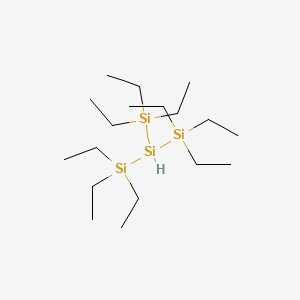
Bis(triethylsilyl)silyl-triethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(triethylsilyl)silyl-triethylsilane is an organosilicon compound characterized by the presence of multiple silicon atoms bonded to ethyl groups. This compound is part of the broader class of silanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triethylsilyl)silyl-triethylsilane typically involves the reaction of triethylsilane with a silicon-based reagent under controlled conditions. One common method includes the use of a hydrosilylation reaction, where triethylsilane reacts with a silicon-containing compound in the presence of a catalyst such as platinum or rhodium . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
Bis(triethylsilyl)silyl-triethylsilane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the silicon-ethyl bonds are replaced by other functional groups.
Oxidation: Under specific conditions, this compound can be oxidized to form silicon-oxygen bonds.
Common Reagents and Conditions
Temperature and Pressure: Reactions are typically carried out at room temperature to slightly elevated temperatures and under atmospheric or slightly elevated pressures.
Major Products
The major products formed from reactions involving this compound include silyl ethers, reduced alcohols, and various substituted silicon compounds .
科学研究应用
Bis(triethylsilyl)silyl-triethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a precursor in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Bis(triethylsilyl)silyl-triethylsilane involves the activation of the silicon-hydrogen bonds, which can then participate in various chemical reactions. The compound acts as a reducing agent by donating hydrogen atoms to other molecules, facilitating their reduction . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
相似化合物的比较
Similar Compounds
Triethylsilane: A simpler compound with similar reducing properties but fewer silicon atoms.
Trimethylsilylacetylene: Another organosilicon compound used in organic synthesis, but with different reactivity due to the presence of an acetylene group.
Bis(trimethylsilyl)acetylene: Similar in structure but with trimethylsilyl groups instead of triethylsilyl groups, leading to different chemical properties.
Uniqueness
Bis(triethylsilyl)silyl-triethylsilane is unique due to its multiple silicon-ethyl bonds, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a reducing agent and participate in substitution and oxidation reactions makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
bis(triethylsilyl)silyl-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGZMQFMMHZKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)[SiH]([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylate](/img/structure/B8255258.png)
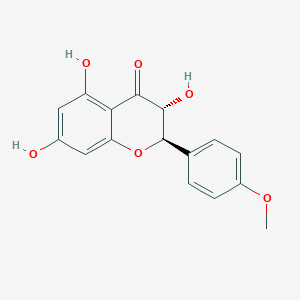
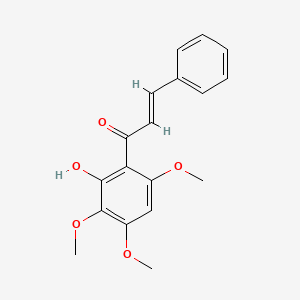
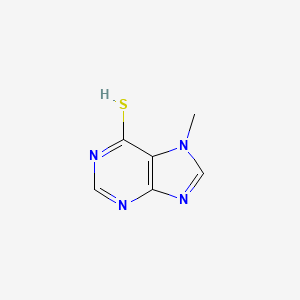
![(1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-10-olate](/img/structure/B8255284.png)
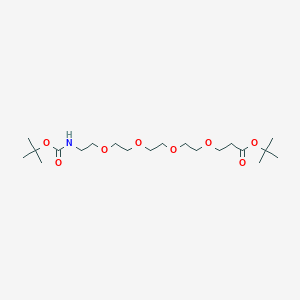
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B8255293.png)
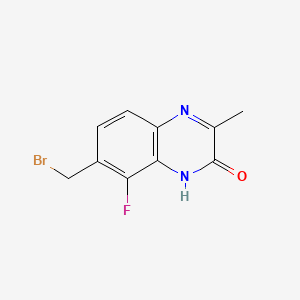
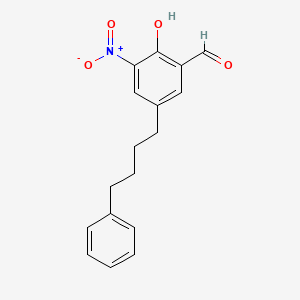
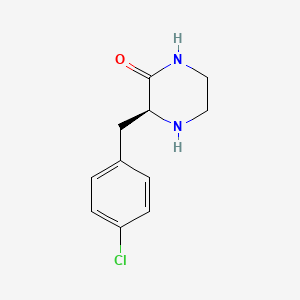
![11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid](/img/structure/B8255340.png)
![Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate](/img/structure/B8255355.png)
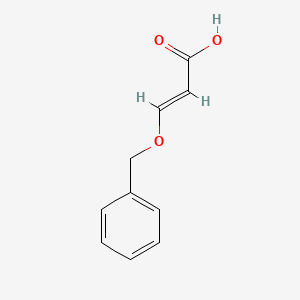
![methyl 2-{1H,3H-cyclopenta[c]pyran-1-yl}acetate](/img/structure/B8255367.png)
